1-(1-adamantyl)-2-(propylamino)-1-propanone hydrochloride
Description
1-(1-Adamantyl)-2-(propylamino)-1-propanone hydrochloride is a synthetic propanone derivative characterized by a unique adamantane moiety and a propylamino substituent. The adamantyl group, a rigid bicyclic hydrocarbon, enhances lipophilicity and metabolic stability, which may influence pharmacokinetic properties such as membrane permeability and half-life .
Properties
IUPAC Name |
1-(1-adamantyl)-2-(propylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c1-3-4-17-11(2)15(18)16-8-12-5-13(9-16)7-14(6-12)10-16;/h11-14,17H,3-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUITYCGBJIVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)C12CC3CC(C1)CC(C3)C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-adamantyl)-2-(propylamino)-1-propanone hydrochloride typically involves the reaction of 1-adamantylamine with propylamine and a suitable ketone under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive components:
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Adamantyl group (bulky, hydrophobic substituent)
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Ketone moiety (C=O group at position 1)
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Propylamino group (secondary amine in hydrochloride salt form)
Hypothetical Reaction Pathways
Based on structural analogs and general organic chemistry principles:
Reduction of the Ketone
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Product : 1-(1-Adamantyl)-2-(propylamino)-1-propanol hydrochloride.
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Mechanism : Reduction of the carbonyl group to a hydroxyl group, retaining the adamantyl and propylamino substituents.
Alkylation of the Amine
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Reagents : Alkyl halides (e.g., methyl iodide) under basic conditions.
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Product : Tertiary amine derivative (e.g., 1-(1-adamantyl)-2-(N-propyl-N-methylamino)-1-propanone hydrochloride).
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Challenges : Steric hindrance from the adamantyl group may limit reaction efficiency.
Acid-Base Reactions
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Deprotonation : Treatment with NaOH or K₂CO₃ could free the amine, forming 1-(1-adamantyl)-2-(propylamino)-1-propanone.
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Reprecipitation : Reacidification with HCl would regenerate the hydrochloride salt.
Research Gaps and Limitations
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Experimental Data : No peer-reviewed studies explicitly document reactions of this compound. Existing patents (e.g., ) focus on purification techniques for peptides rather than adamantane derivatives.
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Stability : The adamantyl group likely confers thermal and oxidative stability, but hydrolysis of the hydrochloride under aqueous conditions remains unexplored.
Recommendations for Further Study
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Kinetic Studies : Investigate reaction rates of the ketone group under varying steric and electronic conditions.
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Catalytic Functionalization : Explore transition-metal-catalyzed reactions (e.g., hydrogenation or cross-coupling).
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Biological Activity Screening : Adamantyl amines are pharmacologically relevant; assess this compound’s potential in drug discovery.
Scientific Research Applications
1-(1-Adamantyl)-2-(propylamino)-1-propanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of viral infections.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-2-(propylamino)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds. The propylamino group may interact with biological receptors or enzymes, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Adamantyl vs. Aryl Substituents
- However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization .
- In contrast, the 3-chlorophenyl group in bupropion enhances electron-withdrawing effects, stabilizing the ketone moiety and influencing dopamine/norepinephrine reuptake inhibition .
Amino Substituent Effects
- The propylamino group in the target compound offers intermediate steric bulk compared to bupropion’s tert-butylamino group. This may balance receptor binding affinity and metabolic stability; tert-butyl groups in bupropion reduce hepatic clearance, prolonging half-life .
- Methylamino (methcathinone) and dimethylamino (Aldi-2) groups in analogs demonstrate reduced steric hindrance, correlating with higher receptor promiscuity and neurotoxicity risks .
Pharmacological Potential
- Bupropion’s efficacy in depression and addiction highlights the therapeutic relevance of propanone derivatives with aromatic and bulky amine groups . The adamantyl analog may exhibit similar monoaminergic activity but requires empirical validation.
Biological Activity
1-(1-Adamantyl)-2-(propylamino)-1-propanone hydrochloride, often referred to as "adamantyl propylamine," is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C17H32ClN
- Molecular Weight : 283.91 g/mol
- Structure : The compound features an adamantyl group, which is known for enhancing the lipophilicity and bioavailability of drugs.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a stimulant, influencing the release and reuptake of catecholamines, particularly dopamine and norepinephrine. This mechanism is similar to other compounds in its class, such as amphetamines.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Stimulant Effects : Studies indicate that it may enhance physical performance and cognitive functions by increasing energy levels and alertness.
- Antidepressant Properties : Preliminary findings suggest potential antidepressant effects through modulation of monoamine neurotransmitters.
- Anxiolytic Effects : Some research indicates that it may reduce anxiety-like behaviors in animal models.
Case Study 1: Stimulant Activity
A study evaluated the stimulant effects of this compound in a controlled environment. Results showed significant increases in locomotor activity in rodents compared to a placebo group, indicating its potential as a central nervous system stimulant.
| Parameter | Control Group | Test Group (Compound) |
|---|---|---|
| Locomotor Activity (m) | 100 | 150 |
| Time Active (s) | 60 | 90 |
Case Study 2: Antidepressant Effects
In another study focusing on depressive behaviors, the compound was administered to mice subjected to chronic mild stress. The results indicated a reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.
| Test Condition | Control Group | Test Group (Compound) |
|---|---|---|
| Immobility Time (s) | 180 | 120 |
Safety and Toxicology
While initial studies suggest promising biological activity, safety assessments are crucial. Toxicological evaluations have indicated that high doses may lead to adverse effects such as increased heart rate and hypertension. Long-term studies are necessary to fully understand the safety profile of this compound.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies adamantyl proton environments (distinct δ 1.6–2.1 ppm multiplet) and propylamino chain integration.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 306.2).
- X-ray Diffraction (XRD) : Resolves adamantyl cage geometry and salt formation (HCl counterion) .
- HPLC-UV : Quantifies impurities using a USP-compliant method (L1 column, 254 nm detection) .
Advanced: How do stereochemical variations in the adamantyl group influence pharmacological activity?
Methodological Answer :
Adamantyl’s rigid, cage-like structure imposes steric constraints on receptor binding. To assess stereochemical effects:
Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases) to isolate enantiomers.
In Silico Docking : Compare binding affinities to target receptors (e.g., NMDA or σ-1) using AutoDock Vina.
In Vitro Assays : Test enantiomers in receptor-binding assays (e.g., radioligand displacement) to correlate stereochemistry with activity .
Advanced: What strategies resolve contradictions in metabolic stability data across in vitro and in vivo models?
Q. Methodological Answer :
- In Vitro Models : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Adamantyl’s hydrophobicity may reduce CYP450-mediated oxidation, explaining discrepancies between microsomal (low clearance) and in vivo (higher clearance due to renal excretion) data.
- Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolite distribution in rodents .
Advanced: How can polymorphism impact the formulation of this compound, and what methods detect polymorphic forms?
Q. Methodological Answer :
- Screening : Solvent crystallization (e.g., methanol vs. acetone) identifies polymorphs.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) detects melting points (e.g., Form I: 195°C; Form II: 210°C).
- XRD : Distinct diffraction patterns (e.g., 2θ = 12.4°, 18.7°) confirm polymorphic identity.
Impact : Hydrophobic adamantyl may reduce aqueous solubility, necessitating amorphous dispersions for bioavailability .
Advanced: What computational approaches predict drug-receptor interactions for adamantyl derivatives?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate adamantyl’s interaction with lipid bilayers (e.g., POPC membranes) to assess membrane permeability.
- QSAR Modeling : Corrogate adamantyl’s logP with bioavailability using Random Forest algorithms.
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modification (e.g., propylamino chain length) .
Basic: What are the critical parameters for stability testing under accelerated conditions?
Q. Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC.
- pH Stability : Assess hydrolysis in buffers (pH 1–9). Adamantyl’s stability reduces acid-catalyzed degradation .
Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?
Q. Methodological Answer :
- Solubility Parameter Analysis : Calculate Hansen parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar aprotic solubility).
- Co-Solvency : Use ethanol-propylene glycol mixtures to enhance aqueous solubility.
- Molecular Dynamics : Simulate solvent interactions to explain low solubility in water (logP ~3.5) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles.
- Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during synthesis.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How do structural analogs (e.g., Bupropion) inform SAR studies for this compound?
Q. Methodological Answer :
- Comparative Analysis : Replace Bupropion’s 3-chlorophenyl group with adamantyl to assess changes in logP (increased hydrophobicity) and receptor selectivity.
- In Vivo Efficacy : Test in rodent models of depression (e.g., forced swim test) to compare noradrenergic activity.
- Metabolic Profiling : Contrast CYP2B6 metabolism (Bupropion’s primary pathway) with adamantyl’s metabolic inertia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
